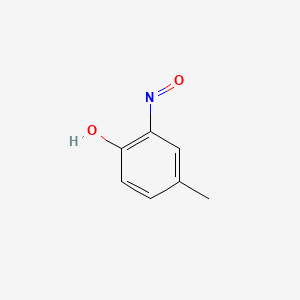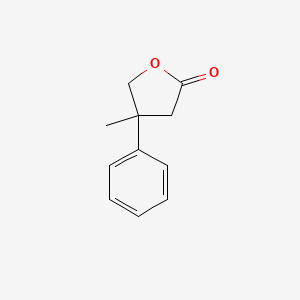![molecular formula C12H13ClO2 B14672635 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol CAS No. 51453-68-0](/img/structure/B14672635.png)
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features a unique structure combining a chloro group, a phenylpropynyl group, and a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol typically involves the reaction of 3-phenylprop-2-yn-1-ol with 1-chloro-2,3-epoxypropane under basic conditions. The reaction proceeds through the nucleophilic attack of the alkoxide ion formed from 3-phenylprop-2-yn-1-ol on the epoxide ring, followed by ring opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a secondary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and biochemical studies .
類似化合物との比較
3-Phenyl-2-propyn-1-ol: Shares the phenylpropynyl group but lacks the chloro and propanol components.
1-Chloro-3-phenylpropane: Contains the chloro and phenyl groups but lacks the propynyl and hydroxyl groups.
1-Phenyl-2-propyn-1-ol: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: 1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
51453-68-0 |
|---|---|
分子式 |
C12H13ClO2 |
分子量 |
224.68 g/mol |
IUPAC名 |
1-chloro-3-(3-phenylprop-2-ynoxy)propan-2-ol |
InChI |
InChI=1S/C12H13ClO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,8-10H2 |
InChIキー |
GYSFZWCMDVTFEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CCOCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)





![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




